molecular formula C15H12N2O2 B5525075 2-Methyl-3-phenoxypyrido[1,2-a]pyrimidin-4-one

2-Methyl-3-phenoxypyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5525075
M. Wt: 252.27 g/mol
InChI Key: XKICNRHLFPXPTM-UHFFFAOYSA-N
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Description

2-Methyl-3-phenoxypyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for its structural complexity and pharmacological significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-phenoxypyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides . The reaction conditions often include the use of solvents like butanol and catalysts such as sodium methoxide, with refluxing temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenoxypyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various sulfonylated or alkylated derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-phenoxypyrido[1,2-a]pyrimidin-4-one stands out due to its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its ability to inhibit α-glucosidase and exhibit antiproliferative effects makes it a promising candidate for further research and development .

Properties

IUPAC Name

2-methyl-3-phenoxypyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-11-14(19-12-7-3-2-4-8-12)15(18)17-10-6-5-9-13(17)16-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKICNRHLFPXPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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